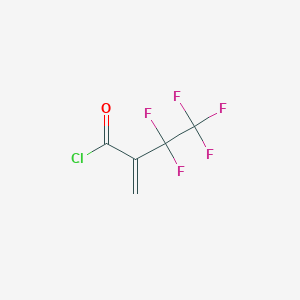
3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride is an organic compound with the molecular formula C₅H₂ClF₅O. This compound is characterized by the presence of five fluorine atoms, a chlorine atom, and a methylene group attached to a butanoyl chloride backbone. It is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride typically involves the reaction of 3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl fluoride with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
C5H2F5O+SOCl2→C5H2ClF5O+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3,3,4,4,4-Pentafluoro-2-methylidenebutanoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides, esters, and thioesters.
Hydrolysis: The major product is 3,3,4,4,4-Pentafluoro-2-methylidenebutanoic acid.
Reduction: The major product is the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of fluorinated drug candidates.
Material Science: It is used in the preparation of fluorinated polymers and materials with unique properties.
Biological Research: The compound is employed in the study of enzyme mechanisms and protein modifications.
Wirkmechanismus
The mechanism of action of 3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3,4,4,4-Pentafluoro-2-methylidenebutanoic acid
- 3,3,4,4,4-Pentafluoro-2-methylidenebutanol
- 3,3,4,4,4-Pentafluoro-2-methylidenebutanamide
Uniqueness
3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride is unique due to its high reactivity and the presence of multiple fluorine atoms, which impart distinct electronic properties. These properties make it a valuable intermediate in the synthesis of fluorinated compounds and materials.
Eigenschaften
CAS-Nummer |
824411-01-0 |
|---|---|
Molekularformel |
C5H2ClF5O |
Molekulargewicht |
208.51 g/mol |
IUPAC-Name |
3,3,4,4,4-pentafluoro-2-methylidenebutanoyl chloride |
InChI |
InChI=1S/C5H2ClF5O/c1-2(3(6)12)4(7,8)5(9,10)11/h1H2 |
InChI-Schlüssel |
HPHUVENASZQSPB-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C(=O)Cl)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



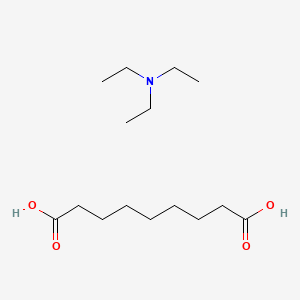
![Butanamide, N-[(1S)-2-oxocycloheptyl]-](/img/structure/B14224932.png)
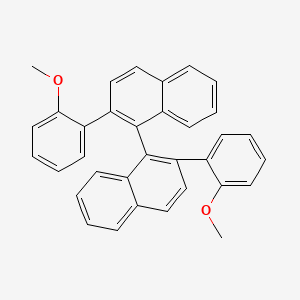
![1-{4-[6-Ethenyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B14224940.png)


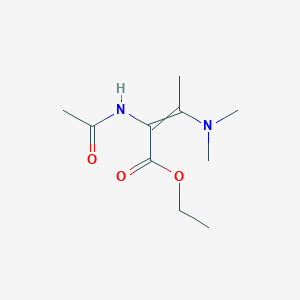
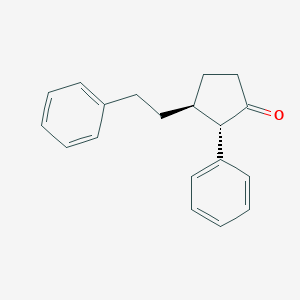

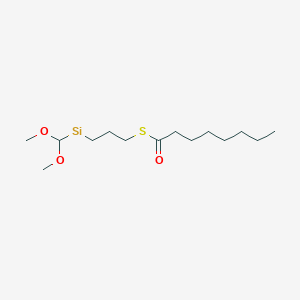
methanone](/img/structure/B14224975.png)
![4-[tert-Butyl(prop-2-en-1-yl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14224977.png)
![(1E,1'E)-1,1'-(9,9'-Spirobi[fluorene]-2,2'-diyl)bis(3,3-diethyltriaz-1-ene)](/img/structure/B14224978.png)
